molecular formula C3H8ClNO2 B2355557 Beta-alanine hydrochloride CAS No. 6057-90-5

Beta-alanine hydrochloride

Cat. No. B2355557
CAS RN: 6057-90-5
M. Wt: 125.55
InChI Key: PDLNHDSYGLTYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-alanine is a non-essential amino acid . It is used to make other chemicals in the body . It is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing GAMMA-AMINOBUTYRIC ACID .


Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .


Molecular Structure Analysis

The molecular formula of Beta-alanine hydrochloride is C3H8ClNO2 . Its molecular weight is 125.55 g/mol . The crystal structure of beta-alanine-hydrochloride (2:1) complex has been determined by X-ray diffraction method .


Chemical Reactions Analysis

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It works by elevating levels of carnosine in the body . When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer — it protects against drops in pH (increases in acidity) .


Physical And Chemical Properties Analysis

Beta-alanine hydrochloride has a molecular weight of 125.55 g/mol . It is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine .

Scientific Research Applications

Exercise Performance Enhancement

Beta-alanine hydrochloride: is a key player in the synthesis of carnosine, which acts as an intracellular pH buffer during high-intensity exercise . Supplementation with beta-alanine has shown a significant positive effect on exercise performance, particularly in activities that generate a high amount of lactic acid .

Biotechnological Production

In the realm of industrial microbiology, beta-alanine hydrochloride serves as an important intermediate for the production of various compounds. It’s used in the biotechnological synthesis of pantothenic acid (Vitamin B5), coenzyme A (CoA), and as a precursor for numerous chemical products or drugs .

Pharmaceutical Applications

Beta-alanine hydrochloride: is utilized in medicine for synthesizing essential compounds like pantothenic acid and calcium pantothenate. These compounds are vital for cellular formation, central nervous system development, and metabolism of proteins, fats, and sugars .

Feed and Food Additives

As an additive in animal feed, beta-alanine hydrochloride can improve the production performance of poultry, regulate muscle growth, and enhance meat quality. It’s also used in food additives to prevent skin aging and relieve fatigue in athletes .

Peptide and Protein Synthesis

In scientific research, beta-alanine hydrochloride is used as a substrate for various enzymatic reactions. It facilitates the exploration of enzyme structure and function and is instrumental in peptide and protein synthesis, allowing for the investigation of amino acid-protein interactions .

Environmental Applications

Beta-alanine hydrochloride: and its derivatives find applications in environmental science. They are used in processes that require a non-proteinogenic β-amino acid, which is crucial for developing environmentally friendly and sustainable solutions .

Mechanism of Action

Target of Action

Beta-alanine is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine . It has been demonstrated that beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid (GABA), indicating neuronal uptake and neuronal receptor sensitivity to beta-alanine . It also targets the pantothenate synthetase in Mycobacterium tuberculosis .

Mode of Action

Beta-alanine works by elevating levels of carnosine in the body. When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer, protecting against drops in pH (increases in acidity) .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . It is also involved in various metabolic pathways such as propanoate metabolism, histidine metabolism, and pyrimidine metabolism .

Pharmacokinetics

It is known that the inter-individual variability in the incremental area under the curve (iauc) and maximum concentration (cmax) observed in plasma pharmacokinetics following ingestion of a single fixed dose of 1,400 mg beta-alanine was 350% and 402%, respectively . Body weight explained 30.1% of the variance and was negatively correlated to iAUC .

Result of Action

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It increases the concentration of carnosine in muscles, decreases fatigue in athletes, and increases total muscular work done .

Action Environment

It is known that beta-alanine is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses . This suggests that environmental factors may influence the action, efficacy, and stability of beta-alanine.

Future Directions

Beta-alanine has a strong potential for acute stroke treatment and facilitation of recovery . It protects key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions in ex vivo brain preparations . More research is needed to determine the effects of beta-alanine on strength, endurance performance beyond 25 min in duration, and other health-related benefits associated with carnosine .

properties

IUPAC Name

3-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNHDSYGLTYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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